7-Bromo-1,4-dithiaspiro[4.4]non-6-ene
CAS No.: 81770-77-6
Cat. No.: VC19313782
Molecular Formula: C7H9BrS2
Molecular Weight: 237.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81770-77-6 |
|---|---|
| Molecular Formula | C7H9BrS2 |
| Molecular Weight | 237.2 g/mol |
| IUPAC Name | 8-bromo-1,4-dithiaspiro[4.4]non-8-ene |
| Standard InChI | InChI=1S/C7H9BrS2/c8-6-1-2-7(5-6)9-3-4-10-7/h5H,1-4H2 |
| Standard InChI Key | WBTGXODTGXEVSS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(C=C1Br)SCCS2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a spirocyclic framework where two four-membered rings share a single atom (spiro carbon), creating a rigid, three-dimensional geometry. The 1,4-dithia configuration positions sulfur atoms at the 1 and 4 positions of one ring, while the bromine atom occupies the 7th position of the adjacent ring. This arrangement imposes significant steric constraints and electronic effects, influencing both reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 237.2 g/mol |
| CAS Number | 81770-77-06 |
| Sulfur Content | 27.1% (by mass) |
| Bromine Content | 33.7% (by mass) |
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene typically involves sequential reactions, including cyclization, halogenation, and functional group transformations. While specific protocols are proprietary, analogous spirocyclic compounds are synthesized via intramolecular nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions . For example, bromination of a preformed dithiaspiro intermediate using bromosuccinimide (NBS) under controlled conditions may introduce the bromine substituent .
Critical Reaction Parameters
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Temperature: Optimal yields are achieved between 60–80°C, balancing reaction kinetics and side-product formation.
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Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while dichloromethane (DCM) is preferred for halogenation steps.
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Catalysts: Palladium complexes (e.g., ) may facilitate spirocyclization, though their use remains underexplored for this specific compound .
Chemical Reactivity and Functionalization
Bromine-Directed Reactivity
The electron-withdrawing bromine atom activates the adjacent carbon toward nucleophilic substitution () reactions. For instance, treatment with sodium methoxide replaces bromine with a methoxy group, yielding 7-methoxy derivatives. This reactivity is pivotal for diversifying the compound’s functional groups.
Sulfur-Mediated Transformations
The sulfur atoms participate in redox reactions, forming disulfide bridges or coordinating with metal ions. Under oxidative conditions (e.g., ), thioether groups may oxidize to sulfoxides or sulfones, altering the compound’s polarity and biological activity.
Table 2: Representative Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Nucleophilic Substitution | 7-Methoxy-dithiaspiro derivative | |
| Oxidation | , | Sulfoxide or sulfone analogs |
| Metal Coordination | Iron-thioether complexes |
Materials Science Prospects
Coordination Polymers
The sulfur atoms can act as ligands for transition metals, enabling the design of metal-organic frameworks (MOFs) with applications in gas storage or catalysis. Preliminary studies on similar dithia compounds show enhanced thermal stability (decomposition temperatures >300°C).
Conductive Materials
Sulfur-rich spirocycles may facilitate charge transfer in organic semiconductors. Theoretical models predict a bandgap of ~2.5 eV for , comparable to thiophene-based polymers.
Comparative Analysis with Analogous Compounds
6-Bromo-1,4-dioxaspiro[4.4]nonane
Replacing sulfur with oxygen (dioxaspiro analog) reduces molecular weight (207.07 g/mol) and alters reactivity. The dioxa variant shows lower thermal stability and diminished metal-coordination capacity, underscoring sulfur’s critical role .
Table 3: Dithia vs. Dioxaspiro Comparison
| Property | Dithiaspiro Compound | Dioxaspiro Compound |
|---|---|---|
| Molecular Weight | 237.2 g/mol | 207.07 g/mol |
| Sulfur/Oxygen Content | 27.1% S | 15.5% O |
| Thermal Stability | >300°C | ~200°C |
Future Research Directions
Mechanistic Studies
Elucidating the compound’s interaction with biological targets (e.g., kinases, DNA) requires advanced techniques like X-ray crystallography and molecular docking simulations .
Synthetic Methodology
Developing enantioselective routes to access chiral spirocenters could expand utility in asymmetric catalysis. Pd-catalyzed C–H activation represents an underexplored avenue .
Toxicity Profiling
Comprehensive in vivo studies are needed to assess hepatotoxicity and neurotoxicity, particularly given bromine’s potential bioaccumulation.
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